Product packaging for N-[4-(trifluoromethyl)phenyl]guanidine(Cat. No.:CAS No. 130066-24-9)

N-[4-(trifluoromethyl)phenyl]guanidine

Cat. No.: B142564
CAS No.: 130066-24-9
M. Wt: 203.16 g/mol
InChI Key: IUNFWMWQNWQIFS-UHFFFAOYSA-N
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Description

Significance of Guanidine (B92328) Scaffolds in Drug Discovery and Development

The guanidine group, a nitrogen-rich functional group, is a privileged scaffold in drug design, found in a wide array of biologically active natural products and synthetic drugs. nih.gov Its prevalence stems from its unique physicochemical properties. The guanidinium (B1211019) cation, which is protonated at physiological pH, can engage in multiple hydrogen bonds and electrostatic interactions with biological targets such as enzymes and receptors. nih.gov This ability to form strong and specific interactions is a key reason for its incorporation into numerous therapeutic agents.

Guanidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, antiviral, and antiprotozoal effects. nih.gov In a preclinical and clinical context, many synthetic and natural guanidine derivatives are under evaluation, primarily as antitumor and antibacterial agents. nih.gov While DNA is a well-known target for some of these compounds, their mechanisms of action are diverse and can involve interference with bacterial cell membranes, induction of reactive oxygen species (ROS), and mitochondrial-mediated apoptosis. nih.gov

The versatility of the guanidine moiety has led to its presence in a variety of approved drugs. For instance, the antihypertensive drug guanethidine (B1672426) and the antidiabetic medication metformin (B114582) highlight the therapeutic importance of this scaffold. The guanidine group's ability to mimic the side chain of arginine, a crucial amino acid in many biological processes, further underscores its significance in medicinal chemistry.

Table 1: Examples of Guanidine-Containing Drugs and their Therapeutic Applications

Drug Name Therapeutic Application
Metformin Antidiabetic
Guanethidine Antihypertensive
Zanamivir Antiviral (Influenza)
Cimetidine H2 receptor antagonist (for heartburn and peptic ulcers)
Arginine Amino acid with various physiological roles

Role of Trifluoromethylation in Enhancing Bioactivity and Pharmacokinetic Profiles

The introduction of a trifluoromethyl (-CF3) group into drug candidates is a widely employed strategy in medicinal chemistry to enhance their biological and physicochemical properties. nih.govnih.gov Trifluoromethylation can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to its target. nih.gov The strong carbon-fluorine bond in the -CF3 group is resistant to metabolic degradation, which can lead to an increased half-life and improved oral bioavailability of a drug. nih.gov

The trifluoromethyl group's high electronegativity and steric bulk can also influence a molecule's conformation and electronic properties, leading to more potent and selective interactions with biological targets. nih.gov For example, the substitution of a methyl group with a trifluoromethyl group can alter the pKa of nearby functional groups, which can be crucial for receptor binding. Furthermore, the lipophilic nature of the -CF3 group can enhance a drug's ability to cross cell membranes and the blood-brain barrier.

A statistical analysis of 28,003 pairs of compounds where a methyl group was substituted by a trifluoromethyl group showed that while this replacement does not improve bioactivity on average, in 9.19% of cases, it could increase the biological activity by at least an order of magnitude. mdpi.com This highlights the context-dependent but potentially significant impact of trifluoromethylation.

Table 2: Key Physicochemical Properties Influenced by Trifluoromethylation

Property Effect of Trifluoromethylation
Metabolic Stability Increased
Lipophilicity Increased
Binding Affinity Often Enhanced
Electronegativity Increased
pKa of nearby groups Altered
Membrane Permeability Often Improved

Overview of N-[4-(trifluoromethyl)phenyl]guanidine as a Subject of Academic Research

This compound represents a logical convergence of the advantageous guanidine and trifluoromethyl moieties. While extensive, dedicated research focusing solely on this specific compound is not widely available in the public domain, its structure makes it a compound of significant interest within the broader context of N-aryl guanidine research. Academic investigations into N-aryl guanidines often explore their potential as inhibitors of various enzymes or as ligands for receptors, leveraging the interaction capabilities of the guanidine group and the modulatory effects of the aryl substituent.

Research on related N-aryl guanidine derivatives has shown their potential as inhibitors of enzymes like herpes simplex virus thymidine (B127349) kinases. nih.gov In such studies, the nature and position of substituents on the phenyl ring play a crucial role in determining the inhibitory potency. The presence of a trifluoromethyl group, as in this compound, is often explored for its strong electron-withdrawing properties and its potential to enhance binding affinity.

The synthesis of this compound and its derivatives is typically achieved through standard synthetic methodologies for guanidine formation. nih.gov The academic interest in this compound likely stems from its potential to serve as a scaffold for the development of new therapeutic agents, building upon the established benefits of both the guanidine group and trifluoromethylation. Further focused research would be necessary to fully elucidate the specific biological activities and therapeutic potential of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8F3N3 B142564 N-[4-(trifluoromethyl)phenyl]guanidine CAS No. 130066-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3/c9-8(10,11)5-1-3-6(4-2-5)14-7(12)13/h1-4H,(H4,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNFWMWQNWQIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600495
Record name N''-[4-(Trifluoromethyl)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130066-24-9
Record name N''-[4-(Trifluoromethyl)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 4 Trifluoromethyl Phenyl Guanidine and Analogous Structures

Established Synthetic Routes to N-Arylguanidines

The construction of the N-arylguanidine framework is typically achieved by forming a C-N bond between an aromatic amine and a suitable guanylating agent. The choice of synthetic route often depends on the availability of starting materials, substrate scope, and desired purity of the final product.

Guanylation reactions involve the transfer of a guanidinyl group to a nucleophile, most commonly an amine. To facilitate this, various activated precursors are employed that contain a reactive electrophilic carbon atom. These methods are foundational in guanidine (B92328) synthesis.

Common strategies include the reaction of an amine with cyanamide (B42294), thioureas, or carbodiimides. nih.gov The use of S-alkylisothioureas, generated from the alkylation of thiourea (B124793), provides a reliable route where the amine displaces a thiol leaving group. nih.gov Another widely used class of precursors are carbodiimides, which react with amines in the presence of a catalyst to form trisubstituted guanidines. nih.gov More specialized reagents, such as pyrazole-1-carboxamidines, have also been developed to act as efficient guanylating agents, releasing the stable pyrazole (B372694) molecule as a byproduct. nih.gov

A simple and effective one-pot method involves treating an acylcyanamide with chlorotrimethylsilane, which generates a reactive N-silylcarbodiimide capable of guanylating a range of amines, including anilines, albeit sometimes requiring extended reaction times. nih.govorganic-chemistry.org The activation of the thiourea moiety can also be achieved using transition metal salts, such as mercury(II) chloride, which facilitates nucleophilic displacement by even weakly nucleophilic aromatic amines under mild conditions. mdpi.com

Below is a table summarizing common guanylation precursors and their characteristics.

Table 1: Common Precursors for Guanylation Reactions
Guanylating PrecursorTypical ReactantKey FeaturesByproduct
CyanamideAryl AmineAtom economical; often requires acid catalysis. organic-chemistry.orgNone
S-Alkylisothiourea SaltsAryl AmineReliable and well-established method. nih.govAlkylthiol
CarbodiimidesAryl AmineVersatile; often requires a catalyst for less nucleophilic amines. nih.govacs.orgUrea or Thiourea derivative
N,N'-Di-protected Pyrazole-1-carboxamidineAryl AmineHigh efficiency and clean reaction profile.Pyrazole
Acylcyanamides (TMSCl activated)Aryl AmineForms a reactive N-silylcarbodiimide intermediate. nih.govorganic-chemistry.orgTMS2O

The synthesis of libraries of compounds, including N-arylguanidines, can be approached using convergent or divergent strategies.

Convergent Synthesis: This strategy involves the separate synthesis of key fragments of a molecule, which are then combined in the final stages. For N-[4-(trifluoromethyl)phenyl]guanidine, a convergent approach would involve the independent synthesis of 4-(trifluoromethyl)aniline (B29031) and a suitable guanylating agent (e.g., a protected S-methylisothiourea). These two fragments are then coupled in a final reaction step. This approach is often efficient for producing a single target compound. nih.gov

Divergent Synthesis: In contrast, a divergent strategy begins with a common core structure that is subsequently reacted with a variety of building blocks to create a library of diverse analogues. wikipedia.orgresearchgate.net For example, one could start with 4-(trifluoromethyl)aniline and react it with a range of different N-substituted cyanamides or carbodiimides to produce a series of N-[4-(trifluoromethyl)phenyl]guanidines with varying substitution patterns. This method is particularly powerful for structure-activity relationship studies, allowing for the rapid generation of many related compounds from a single, readily available intermediate. mdpi.com

Trifluoromethylation Techniques in Aromatic Systems Relevant to this compound

The synthesis of the target compound is predicated on the availability of its key precursor, 4-(trifluoromethyl)aniline. The introduction of the trifluoromethyl (CF₃) group onto an aromatic ring is a critical transformation in medicinal chemistry, and numerous methods have been developed to achieve this.

Historically, harsh methods were required, but modern organometallic chemistry has provided milder and more versatile routes. Copper-catalyzed trifluoromethylation of aryl halides (iodides or bromides) using reagents like potassium (trifluoromethyl)trimethoxyborate or other CuCF₃ sources is a common and effective strategy. researchgate.net These reactions have made many trifluoromethylated aromatic building blocks accessible.

More recent advancements include the development of radical trifluoromethylation methods. One such approach utilizes the inexpensive and readily available trifluoromethanesulfonic anhydride (B1165640) as a CF₃ source, activated through photoredox catalysis in the presence of pyridine. nih.gov This allows for the direct trifluoromethylation of arenes. Other methods focus on electrophilic, nucleophilic, or transition-metal-mediated pathways to form the robust Ar-CF₃ bond. cas.cn

Optimization of Reaction Conditions and Yields for this compound Synthesis

Achieving high yields in the synthesis of this compound requires careful optimization of several reaction parameters. The reaction between 4-(trifluoromethyl)aniline and a guanylating agent can be influenced by the choice of catalyst, solvent, temperature, and reaction time.

Catalyst: The guanylation of less nucleophilic anilines, such as 4-(trifluoromethyl)aniline, often necessitates a catalyst. acs.org Lewis acids like scandium(III) triflate or ytterbium triflate have proven effective in catalyzing the addition of amines to carbodiimides or cyanamide. organic-chemistry.org Transition metal catalysts based on zinc, copper, or palladium have also been successfully employed. nih.govorganic-chemistry.orgrsc.org

Solvent: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used. In some optimized procedures, solvent-free conditions or greener solvents like ethanol/water mixtures are explored. researchgate.netresearchgate.net

Temperature: Reaction temperatures can range from ambient to reflux conditions. Microwave irradiation has emerged as a technique to accelerate reactions, often leading to shorter reaction times and improved yields. researchgate.net

Reaction Time: Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts. nih.gov

The following table illustrates a hypothetical optimization study for the synthesis of an N-arylguanidine, demonstrating how systematic variation of parameters can lead to improved outcomes.

Table 2: Illustrative Optimization of N-Arylguanidine Synthesis
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneToluene1102415
2CuCl₂ (10)DMF1001268
3Yb(OTf)₃ (5)Acetonitrile80885
4Yb(OTf)₃ (5)AcetonitrileRoom Temp.2472
5Yb(OTf)₃ (5)Solvent-free100291

Green Chemistry Approaches in Guanidine Synthesis

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of guanidines. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One prominent green strategy is the use of water as a reaction solvent. researchgate.netbenthamdirect.com Scandium(III) triflate has been shown to catalyze the guanylation of various amines with cyanamide under mild conditions in water, which is particularly useful for water-soluble substrates. organic-chemistry.org

Microwave-assisted synthesis represents another green approach, often leading to dramatically reduced reaction times and increased yields while minimizing solvent use. researchgate.net The synthesis of various substituted guanidine derivatives has been reported by reacting thioureas with amines in water under microwave irradiation. researchgate.net Furthermore, the development of recyclable catalysts and the use of benign solvents are central tenets of green guanidine synthesis. benthamdirect.comnih.govresearchgate.net One-pot reactions, where multiple synthetic steps are carried out in a single vessel, also contribute to a greener process by reducing waste from intermediate purification steps. nih.gov

Advanced Spectroscopic and Analytical Characterization of N 4 Trifluoromethyl Phenyl Guanidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of N-[4-(trifluoromethyl)phenyl]guanidine by mapping the chemical environments of its proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is distinguished by signals corresponding to the aromatic protons of the phenyl ring and the protons of the guanidine (B92328) group. The 4-substituted phenyl ring gives rise to a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region of the spectrum. The protons ortho to the trifluoromethyl group are expected to resonate at a higher chemical shift (downfield) compared to the protons meta to this group, due to the electron-withdrawing nature of the CF₃ group. The protons attached to the nitrogen atoms of the guanidine moiety typically appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H (ortho to NH)~7.2 - 7.4Doublet~8-92H
Ar-H (meta to NH)~7.5 - 7.7Doublet~8-92H
Guanidino-H (NH, NH₂)Variable (Broad)Singlet (broad)-3H

Carbon-13 (¹³C) NMR Spectroscopy

In the ¹³C NMR spectrum, each carbon atom in this compound produces a distinct signal. The guanidino carbon atom is typically observed in the range of 155-160 ppm. The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms (¹JCF), a characteristic feature confirming its presence. The aromatic carbons also display distinct signals, with the carbon atom directly bonded to the CF₃ group (C4) showing a quartet pattern with a smaller coupling constant (²JCF). The other aromatic carbons (C1, C2/C6, C3/C5) can be assigned based on their chemical shifts and coupling to fluorine atoms. For instance, in related compounds like 4-trifluoromethyl-1,1'-biphenyl, the carbon bearing the CF₃ group appears around 129 ppm as a quartet with a J-coupling of approximately 33 Hz. rsc.org

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C=N (Guanidine)~157Singlet
C1 (Ar, attached to NH)~142Singlet
C2/C6 (Ar)~118-120Singlet
C3/C5 (Ar)~126Quartet
C4 (Ar, attached to CF₃)~128Quartet
CF₃~124Quartet

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR spectroscopy is a highly specific technique for analyzing fluorine-containing compounds. For this compound, the spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. Based on data from analogous compounds such as 1-(4-(trifluoromethyl)phenyl)ethanone and methyl 4-(trifluoromethyl)benzoate, this signal is predicted to appear in the region of δ -62 to -63 ppm (relative to CFCl₃ as an external standard). rsc.orgrsc.org This characteristic chemical shift is a definitive indicator of a CF₃ group attached to a phenyl ring.

Two-Dimensional NMR Techniques

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC would be employed for unambiguous assignment of all signals.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent aromatic protons, showing a cross-peak between the signals of the ortho and meta protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This would establish direct, one-bond correlations between protons and the carbon atoms they are attached to, definitively linking the aromatic proton signals to their corresponding carbon signals.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The guanidine group gives rise to distinct N-H stretching vibrations, typically seen as broad bands in the 3400–3100 cm⁻¹ region. researchgate.net The C=N stretching vibration of the guanidine moiety is expected to produce a strong absorption band around 1650–1630 cm⁻¹. researchgate.net The trifluoromethyl group is characterized by very strong and sharp C-F stretching bands, which are typically observed in the 1350–1050 cm⁻¹ region. nih.gov Aromatic C=C stretching vibrations usually appear as a series of bands in the 1610–1450 cm⁻¹ range.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretching (Guanidine)3400 - 3100Medium-Strong, Broad
C-H Stretching (Aromatic)3100 - 3000Medium
C=N Stretching (Guanidine)1650 - 1630Strong
C=C Stretching (Aromatic)1610 - 1450Medium-Strong
N-H Bending1580 - 1550Medium
C-F Stretching (CF₃)1330 - 1050 (multiple bands)Very Strong
C-N Stretching1250 - 1200Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular weight: 203.16 g/mol ), the mass spectrum would confirm this molecular weight. chemscene.comchemicalbook.comsigmaaldrich.com Depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization), the molecular ion ([M]⁺˙ at m/z 203) or the protonated molecule ([M+H]⁺ at m/z 204) would be observed.

The fragmentation pattern provides further structural evidence. Key fragmentation pathways would likely include:

Loss of the trifluoromethyl radical (•CF₃): This would lead to a significant fragment ion at m/z 134, corresponding to the [M-CF₃]⁺ ion.

Cleavage of the C-N bond: Fragmentation of the bond between the phenyl ring and the guanidine group can occur.

Fragmentation of the guanidine moiety: Loss of neutral fragments such as ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂) from the guanidine part of the molecule is also a plausible pathway.

Structure Activity Relationship Sar Studies of N 4 Trifluoromethyl Phenyl Guanidine Derivatives

Elucidating the Influence of Trifluoromethyl Phenyl Moiety on Bioactivity

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, and its presence on the phenyl ring of N-[4-(trifluoromethyl)phenyl]guanidine is critical to the bioactivity of the scaffold. The unique physicochemical properties of the -CF3 group profoundly influence the molecule's pharmacokinetic and pharmacodynamic profiles.

Key Physicochemical Contributions of the Trifluoromethyl Group:

Lipophilicity: The -CF3 group significantly increases the lipophilicity (fat-solubility) of the molecule. This property is crucial for enhancing the compound's ability to cross biological membranes, such as the cell walls of bacteria or the blood-brain barrier, which can lead to improved bioavailability and efficacy. acs.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes in the body. acs.org This increased stability prolongs the compound's half-life, allowing for a more sustained therapeutic effect.

Electronic Effects: As a potent electron-withdrawing group, the -CF3 moiety influences the electronic distribution of the entire molecule. This can alter how the compound binds to its biological target, potentially increasing binding affinity and selectivity for the intended receptor or enzyme. acs.org

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a chlorine or methyl group. This allows medicinal chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with a biological target. acs.org

The strategic placement of the trifluoromethyl group at the para- (4-) position of the phenyl ring is often crucial. SAR studies on related benzyl (B1604629) guanidine (B92328) and aminoguanidine hydrazone derivatives have demonstrated the impact of this substitution pattern on antimicrobial activity. For instance, derivatives featuring a trifluoromethyl group have shown potent inhibitory activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

The following table details the antimicrobial activity of representative guanidine derivatives, highlighting the contribution of the trifluoromethylphenyl moiety to their potency.

Compound IDStructure / Substitution PatternTarget OrganismBioactivity (MIC in µg/mL)
9m 3-[2-chloro-3-(trifluoromethyl)]-benzyloxyS. aureus0.5
E. coli1.0
10d 3-(4-trifluoromethyl)-benzyloxy (aminoguanidine hydrazone)S. aureus1.0
E. coli16.0
9v Dichlorobenzyl derivativeS. aureus0.5
E. coli4.0

Data sourced from a study on benzyl and phenyl guanidine derivatives, illustrating the potency associated with trifluoromethyl substitution patterns.

Impact of Guanidine Core Substitutions on Pharmacological Profiles

The guanidine group is a highly basic functional group (pKa ≈ 13.6) that is typically protonated at physiological pH, forming a positively charged guanidinium (B1211019) ion. nih.gov This charge is fundamental to its biological role, enabling strong ionic interactions and hydrogen bonds with biological targets such as carboxylate or phosphate groups on amino acid residues in proteins. nih.gov Modifications to this core structure can dramatically alter a compound's pharmacological profile.

N-Alkylation: Direct substitution on the nitrogen atoms of the guanidine core has a profound impact on bioactivity. Studies on related antimicrobial guanidines have shown that replacing a hydrogen atom on a guanidine nitrogen with a small alkyl group, such as a methyl or methoxyethyl group, leads to a significant decrease in antimicrobial potency. For example, the MIC of one compound against S. aureus increased from 1 µg/mL to 32 µg/mL upon N-methylation. This suggests that the unsubstituted -NH2 groups are critical for the interactions required for antibacterial action, possibly by participating in a specific hydrogen-bonding network with the bacterial target.

Acylguanidines as Bioisosteres: A key strategy to modulate the properties of the guanidine core is the introduction of a carbonyl group adjacent to it, forming an acylguanidine. Acylguanidines are considered bioisosteres of guanidines but have a much lower basicity (a decrease of 4-5 pKa units). bunri-u.ac.jp This modification offers several advantages:

Reduced Basicity: The lower basicity means that a smaller fraction of the compound is protonated at physiological pH. This can reduce off-target effects associated with high basicity and improve oral bioavailability and penetration into the central nervous system (CNS). bunri-u.ac.jp

Improved Pharmacokinetics: The change in physicochemical properties can lead to better absorption and distribution profiles. Studies have shown that acylguanidines are absorbed from the gut and can be detected in the brain, unlike their highly basic alkylguanidine counterparts. bunri-u.ac.jp

This bioisosteric replacement allows for the retention of the key structural features required for receptor binding while optimizing the molecule's drug-like properties, opening avenues for developing compounds with distinct pharmacological applications. bunri-u.ac.jp The guanidine group is therefore a highly versatile scaffold, where even subtle modifications can be used to fine-tune the pharmacological profile of this compound derivatives. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For this compound derivatives, the relative orientation of the phenyl ring and the planar guanidine group, as well as rotational barriers around key single bonds, are critical determinants of pharmacological activity.

Studies on structurally similar N,N'-diphenylguanidines have revealed specific conformational preferences. These molecules tend to adopt an (E,Z) conformation, where the phenyl rings are positioned on opposite sides and on the same side of the central C=N double bond, respectively. bunri-u.ac.jp This specific geometry is stabilized by factors such as intramolecular hydrogen bonding and the minimization of steric hindrance. rsc.org

Key Conformational Considerations:

Rotational Barriers: There is a significant energy barrier to rotation around the C-N bonds within the guanidine core due to their partial double-bond character. acs.org Rotation around the phenyl-nitrogen bond also has an energy barrier that determines how readily the molecule can adopt the optimal conformation for binding to its biological target. The specific conformation of the molecule can be influenced by its environment, including interactions with solvent molecules or receptor binding sites. acs.orgnih.gov

Torsional Angles: The dihedral or torsional angle between the plane of the phenyl ring and the plane of the guanidine group is a crucial parameter. This angle dictates the spatial relationship between the trifluoromethyl group and the hydrogen-bond donating groups of the guanidine moiety. For a molecule to be biologically active, it must be able to adopt a "bioactive conformation" that is complementary to the shape and electronic environment of the target's binding site.

Isomerism: The presence of a C=N double bond in the guanidine core can lead to E/Z isomerism. The structural preference for one isomer over another is strongly influenced by intramolecular forces, such as hydrogen bonds. rsc.org The specific isomer present can have a profound effect on the molecule's ability to interact with its target, making conformational control a key aspect of drug design.

Computational studies, such as Density Functional Theory (DFT), combined with experimental methods like NMR spectroscopy, are used to investigate these conformational preferences and the energy barriers between different rotational isomers (rotamers). rsc.orgmdpi.com Understanding these conformational dynamics allows for the correlation of specific three-dimensional structures with observed biological activity, providing a roadmap for designing analogs that are "pre-organized" in the bioactive conformation for enhanced potency. nih.gov

Rational Design of this compound Analogs for Enhanced Potency and Selectivity

The principles derived from SAR studies provide a clear framework for the rational design of novel this compound analogs with improved therapeutic properties. The goal of rational design is to leverage the understanding of how specific structural features influence bioactivity to create new molecules with enhanced potency, greater selectivity for the intended target, and more favorable pharmacokinetic profiles.

Based on the SAR data for this class of compounds, several key design strategies can be employed:

Retention of the 4-(Trifluoromethyl)phenyl Moiety: The trifluoromethyl group at the para-position is a critical pharmacophore. Its role in enhancing lipophilicity, metabolic stability, and binding affinity is well-established. acs.org Therefore, this feature should be retained in new analogs designed for similar biological targets. Further optimization could involve exploring the effects of moving the -CF3 group to the meta- or ortho-positions, though the para-position is often optimal.

Preservation of an Unsubstituted Guanidine Core for Specific Activities: For applications such as antimicrobial agents, the SAR data strongly indicates that the terminal nitrogens of the guanidine group should remain unsubstituted. N-alkylation has been shown to be detrimental to activity, likely by disrupting essential hydrogen-bonding interactions with the target. Design efforts should therefore focus on modifying other parts of the molecule while keeping the core guanidine intact.

Bioisosteric Replacement for Pharmacokinetic Optimization: When properties like CNS penetration or oral bioavailability are desired, and high basicity is a liability, the guanidine group can be rationally replaced with a less basic bioisostere. The acylguanidine moiety is a prime example, offering a significant reduction in pKa while maintaining the structural scaffold necessary for activity at certain receptors. bunri-u.ac.jp This strategy allows for the decoupling of desired potency from problematic physicochemical properties.

Conformational Restriction and Optimization: An understanding of the molecule's bioactive conformation is crucial. Analogs can be designed to favor this conformation, thereby reducing the entropic penalty of binding to the receptor and increasing potency. This can be achieved by introducing substituents that create specific intramolecular interactions or by incorporating the key pharmacophoric elements into a more rigid cyclic structure. The goal is to lock the molecule into the precise three-dimensional shape required for optimal target engagement. nih.gov

By integrating these principles, medicinal chemists can move beyond random screening and systematically design next-generation this compound derivatives that are tailored for specific therapeutic applications, balancing the requirements for high potency with the drug-like properties necessary for clinical success.

Computational Chemistry and Theoretical Studies on N 4 Trifluoromethyl Phenyl Guanidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-[4-(trifluoromethyl)phenyl]guanidine. These calculations provide a detailed picture of how the electron-withdrawing trifluoromethyl group on the phenyl ring influences the electron distribution and properties of the guanidine (B92328) moiety.

The electronic structure is characterized by a significant delocalization of electrons across the CN₃ backbone of the guanidine group. nih.gov This delocalization is a key feature of guanidines, contributing to their high basicity. The 4-(trifluoromethyl)phenyl substituent, being strongly electron-withdrawing, modulates this electronic distribution. nih.gov This influence can be quantified through the calculation of various molecular properties.

Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netacs.org For this compound, the MEP would likely show a region of negative potential (electron-rich) around the imino nitrogen of the guanidine group, making it the primary site for protonation and electrophilic attack. Conversely, the trifluoromethyl group would create a region of positive potential (electron-poor) on the phenyl ring.

Reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide quantitative measures of chemical reactivity. A lower HOMO-LUMO energy gap generally indicates higher reactivity. asianpubs.org The electron-withdrawing nature of the trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylguanidine.

Calculated PropertyExpected Value/Observation for this compoundMethodology
HOMO-LUMO GapRelatively small, indicating potential for chemical reactivity.DFT (e.g., B3LYP/6-311G(d,p))
Dipole MomentSignificant, due to the polar CF3 and guanidine groups.DFT
Mulliken Atomic ChargesNegative charge concentrated on the imino nitrogen of the guanidine group.DFT, Hartree-Fock
Molecular Electrostatic PotentialNegative potential around the imino nitrogen; positive potential near the CF3 group.DFT

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.gov These simulations are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, docking studies can reveal how it might interact with various biological targets.

The guanidine group is a key pharmacophore due to its ability to form multiple hydrogen bonds and salt bridges with receptor active sites, particularly with acidic residues like aspartate and glutamate (B1630785). researchgate.net In its protonated form (guanidinium), it can mimic the side chain of arginine, a common residue in protein-protein interactions.

The 4-(trifluoromethyl)phenyl group also plays a significant role in binding. The trifluoromethyl group can engage in hydrophobic interactions and potentially specific interactions like halogen bonding or dipole-dipole interactions within the binding pocket. nih.gov The aromatic ring can participate in π-π stacking or hydrophobic interactions.

A typical molecular docking workflow for this compound would involve:

Preparation of the 3D structure of the ligand and the target receptor.

Defining the binding site on the receptor.

Running the docking algorithm to generate a series of possible binding poses.

Scoring and ranking the poses based on a scoring function that estimates the binding affinity.

Potential Interaction TypeContributing MoietyExample Interacting Residue
Hydrogen Bonding / Salt BridgeGuanidinium (B1211019) groupAspartate, Glutamate
Hydrophobic InteractionsPhenyl ring, Trifluoromethyl groupLeucine, Valine, Phenylalanine
π-π StackingPhenyl ringPhenylalanine, Tyrosine, Tryptophan
Halogen BondingTrifluoromethyl groupElectron-rich atoms (e.g., backbone carbonyl oxygen)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For a series of derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. jmaterenvironsci.com

Relevant descriptors for a QSAR model of this compound derivatives could include:

Electronic descriptors: Hammett constants, atomic charges, dipole moment, HOMO/LUMO energies. These would capture the effect of substituents on the electron distribution.

Steric descriptors: Molecular weight, molar volume, surface area. These describe the size and shape of the molecules.

Hydrophobic descriptors: LogP (partition coefficient). This is crucial for predicting how the molecule will behave in a biological environment.

Topological descriptors: Connectivity indices that describe the branching and connectivity of the molecule.

The trifluoromethyl group would significantly contribute to descriptors related to hydrophobicity and electronic effects. mdpi.com The predictive power of the resulting QSAR model would be assessed through internal and external validation techniques. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and the kinetics of ligand-target binding over time. researchgate.net For this compound, MD simulations can offer deeper insights beyond the static picture provided by molecular docking.

Conformational Analysis: MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations in different environments (e.g., in water or within a binding site). The flexibility of the bond connecting the phenyl ring and the guanidine group would be of particular interest, as different rotational conformers may have different binding affinities.

Binding Kinetics: MD simulations can be used to study the stability of the ligand-receptor complex predicted by docking. By monitoring the root-mean-square deviation (RMSD) of the ligand in the binding pocket over the simulation time, one can assess the stability of the binding pose. Furthermore, advanced MD techniques can be employed to simulate the entire binding or unbinding process, providing valuable information on the association (kₒₙ) and dissociation (kₒբբ) rate constants, which are critical determinants of a drug's efficacy. The interactions of the trifluoromethyl group and the guanidinium moiety with the protein and surrounding water molecules would be crucial in determining these kinetic parameters. acs.org

MD Simulation ApplicationInformation Gained for this compoundKey Parameters to Analyze
Conformational AnalysisPreferred dihedral angles, flexibility in solution and in binding site.Dihedral angle distributions, RMSF (Root Mean Square Fluctuation).
Binding StabilityStability of the docked pose, key interactions over time.RMSD of the ligand, hydrogen bond analysis.
Binding Free Energy CalculationMore accurate estimation of binding affinity.MM/PBSA or MM/GBSA calculations.
Binding/Unbinding SimulationsAssociation and dissociation rates (kinetics).Potential of Mean Force (PMF) along a reaction coordinate.

Prediction of pKa Values and Protonation States

The pKa value is a measure of the acidity of a compound and determines its protonation state at a given pH. The guanidine group is one of the strongest organic bases, with the high pKa of its conjugate acid (the guanidinium ion) being a result of the extensive resonance stabilization of the positive charge. stackexchange.com The protonation state is critical for biological activity as it affects solubility, membrane permeability, and the ability to form ionic interactions with a target.

Computational methods can accurately predict the pKa of guanidines. nih.govrsc.org These methods often involve calculating the Gibbs free energy change for the deprotonation reaction, either through thermodynamic cycles or linear free energy relationships. One successful approach involves correlating the pKa with a calculated ab initio bond length within the guanidine moiety. acs.org

For this compound, the presence of the strongly electron-withdrawing 4-(trifluoromethyl)phenyl group is expected to decrease the basicity (lower the pKa) compared to unsubstituted guanidine. This is because the substituent pulls electron density away from the guanidine group, making it less favorable to accept a proton. The magnitude of this effect can be predicted with good accuracy. semanticscholar.org The primary site of protonation is unambiguously the imino nitrogen, as this allows for the formation of the highly resonance-stabilized guanidinium cation where the positive charge is delocalized over all three nitrogen atoms. stackexchange.com

CompoundExpected pKa RangeReason for pKa Value
Guanidine~13.6High resonance stabilization of the guanidinium cation.
PhenylguanidineLower than guanidineElectron-withdrawing effect of the phenyl group.
This compoundSignificantly lower than phenylguanidineStrong electron-withdrawing effect of the trifluoromethyl group.

Preclinical Research Considerations for N 4 Trifluoromethyl Phenyl Guanidine in Drug Development

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME profile of a drug candidate determines its concentration and persistence in the body, which are fundamental to its efficacy and safety. For guanidine-containing compounds, which are typically highly basic, understanding these parameters is crucial as they often face challenges with oral bioavailability.

Preclinical ADME evaluation begins with a suite of in vitro assays designed to predict in vivo behavior. While specific data for N-[4-(trifluoromethyl)phenyl]guanidine is not publicly available, the standard assays would include:

Metabolic Stability: Investigated using liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) to predict the rate of metabolic clearance. Compounds with high metabolic stability are less likely to be rapidly cleared from the body, potentially allowing for less frequent dosing.

Permeability: Assessed using cell-based models like the Caco-2 cell line, which mimics the human intestinal epithelium. nih.gov This assay predicts a compound's potential for oral absorption. nih.govresearchgate.net The apparent permeability coefficient (Papp) is a key parameter derived from this test. peerj.com

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin is determined, typically through methods like equilibrium dialysis. researchgate.netyoutube.com Only the unbound fraction of a drug is generally considered free to interact with its target and exert a therapeutic effect. youtube.comresearchgate.net

CYP450 Inhibition: Assays are run to determine if the compound inhibits major cytochrome P450 enzymes, which is crucial for predicting potential drug-drug interactions.

Following promising in vitro results, in vivo pharmacokinetic studies are conducted in animal models (e.g., rats, mice) to understand the compound's behavior in a whole organism. These studies provide critical parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F). For example, pharmacokinetic studies on Isopropoxy benzene (B151609) guanidine (B92328) (IBG), another guanidine derivative, showed how its concentration in plasma changes over time after oral administration, revealing key absorption and elimination characteristics. nih.gov

Table 1: Illustrative In Vivo Pharmacokinetic Parameters of a Guanidine Analog (Isopropoxy benzene guanidine) in Rats
FormulationCmax (µg/mL)Tmax (h)AUC₀-t (µg·h/mL)Relative Bioavailability Increase
IBG Suspension0.18 ± 0.011.33 ± 0.290.48 ± 0.06-
IBG/HP-β-CD Complex0.38 ± 0.010.58 ± 0.140.75 ± 0.071.56-fold

Data derived from a study on Isopropoxy benzene guanidine (IBG) and its complex with hydroxypropyl-β-cyclodextrin (HP-β-CD), demonstrating how formulation can impact pharmacokinetic parameters. nih.gov

The incorporation of fluorine, and particularly the trifluoromethyl (CF3) group, is a widely used strategy in medicinal chemistry to enhance a molecule's drug-like properties. mdpi.comresearchgate.net The CF3 group in this compound is expected to significantly influence its ADME profile in several ways:

Increased Lipophilicity: The CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance membrane permeability and absorption. mdpi.com However, this effect is context-dependent and must be balanced, as excessive lipophilicity can sometimes lead to poor solubility and increased metabolic clearance. nih.gov

Altered Basicity: The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby basic functional groups. In the case of this compound, this could slightly reduce the high basicity of the guanidine moiety, which may favorably impact its absorption and distribution properties.

A clear example of the metabolic shielding effect of a CF3 group was demonstrated in a study of picornavirus inhibitors. When a methyl group on an isoxazole (B147169) ring was replaced with a trifluoromethyl group, the new analog was significantly more resistant to metabolism by liver microsomes. This "global protective effect" extended to other parts of the molecule, drastically reducing the number and quantity of metabolic products. nih.gov

Table 2: Example of Trifluoromethyl Group Impact on Metabolic Stability
Compound TypeKey SubstituentMetabolites Formed (in vitro)Metabolic Outcome
Methyl Analog-CH₃8 productsSusceptible to hydroxylation at multiple sites
Trifluoromethyl Analog-CF₃2 minor productsProtected from hydroxylation at the target site and other positions

Data is illustrative, based on findings from a study on picornavirus inhibitors where a -CH₃ group was replaced by a -CF₃ group. nih.gov

Target Identification and Elucidation of Molecular Mechanisms of Action

Identifying the specific biological target of a compound and understanding how it interacts at a molecular level are central to drug development. For the class of diarylguanidines, which includes this compound, a primary target has been identified as the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.govnih.gov

NMDA receptors are ion channels in the brain crucial for synaptic plasticity, learning, and memory. nih.gov However, their overactivation can lead to neuronal death and is implicated in various neurological disorders. nih.gov Diarylguanidines have been shown to act as noncompetitive antagonists of the NMDA receptor. nih.gov Their mechanism of action involves binding to a site within the receptor's ion channel, known as the phencyclidine (PCP) binding site, thereby physically blocking the flow of ions and preventing over-stimulation. nih.govnih.gov

Structure-affinity relationship studies on a series of N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines have provided detailed insights into their interaction with the NMDA receptor. These studies measure the affinity of compounds for the receptor, typically expressed as an inhibition constant (Ki) or IC50 value, where a lower value indicates higher potency. Research has shown that modifications to the aryl portion of the molecule can fine-tune this binding affinity into the low nanomolar range, making these compounds highly potent blockers of the NMDA channel. nih.govnih.govacs.org Other potential targets for guanidine-based compounds include voltage-gated potassium channels and nitric oxide synthase, indicating the possibility of polypharmacology that would need to be explored during preclinical development. nih.govnih.gov

Table 3: Binding Affinities (Ki) of N'-3-(Trifluoromethyl)phenyl Guanidine Analogs at the NMDA Receptor PCP Site
CompoundN-Aryl GroupKi (nM)
Analog 1Naphthalen-1-yl13.0
Analog 26-Fluoro-naphthalen-1-yl4.0
Analog 37-Fluoro-naphthalen-1-yl4.2
Analog 44-Fluoro-naphthalen-1-yl14.2

Data from a study exploring structure-affinity relationships of N'-3-(trifluoromethyl)phenyl derivatives for PET imaging of the NMDA receptor. nih.gov

Lead Optimization Strategies for Drug Candidates

Potency and selectivity are key attributes refined during lead optimization. Structure-Activity Relationship (SAR) studies are fundamental to this process, guiding chemists in making modifications that enhance desired activities while minimizing off-target effects. patsnap.com

For this compound analogs targeting the NMDA receptor, SAR studies have shown that the choice of the second aryl group is critical for potency. As illustrated in the table above, adding a fluorine atom at specific positions of a naphthyl ring can increase binding affinity more than three-fold (e.g., from a Ki of 13.0 nM to 4.0 nM). nih.gov Computational methods like molecular docking can further rationalize these findings and predict new modifications to enhance interactions with key residues in the target's binding site. nih.gov

Selectivity is equally important. Many diarylguanidines also show affinity for sigma receptors, an off-target interaction that could lead to undesirable side effects. A key optimization strategy is to introduce substitutions that sterically or electronically disfavor binding to the sigma receptor while maintaining or improving affinity for the NMDA receptor. This differential optimization is a hallmark of successful lead optimization campaigns. nih.gov

Guanidine-containing compounds are strongly basic, meaning they are typically protonated and highly polar at physiological pH. researchgate.net This high polarity can hinder their ability to cross cell membranes, leading to poor oral absorption and low bioavailability. Furthermore, they can present challenges with aqueous solubility. Several strategies can be employed to overcome these liabilities:

Salt Formation: Creating different salt forms of the parent compound can sometimes improve solubility and dissolution rate.

Prodrug Strategies: A prodrug approach involves temporarily masking the problematic guanidine group with a chemical moiety that is later cleaved off in the body to release the active drug. This can neutralize the high basicity, improve lipophilicity, and enhance absorption. One novel strategy uses guanidine cyclic diimides to reversibly conceal the guanidine group, leading to a dramatic improvement in the oral bioavailability of guanidino-containing antivirals. acs.org

Formulation Technologies: Advanced formulation techniques can significantly improve the solubility and absorption of challenging compounds. For Isopropoxy benzene guanidine, forming an inclusion complex with hydroxypropyl-β-cyclodextrin increased its aqueous solubility 164-fold. nih.gov This formulation led to a 1.56-fold increase in oral bioavailability in rats, demonstrating the profound impact of this approach. nih.gov

These optimization strategies are essential for transforming a potent molecule into a viable drug candidate that can be effectively absorbed and delivered to its site of action in the body.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of N-aryl guanidines, including N-[4-(trifluoromethyl)phenyl]guanidine, is an area of active research, with a focus on developing more efficient, versatile, and environmentally benign methods. Traditional methods for guanidinylation often require harsh reaction conditions and may have limited substrate scope. Recent advancements, however, are paving the way for more sophisticated and practical synthetic routes.

Transition-metal catalysis has emerged as a powerful tool in the synthesis of guanidines. These methods offer alternative pathways for the formation of the crucial C–N bond in the guanidine (B92328) core. rsc.org Strategies such as palladium-catalyzed carboamination reactions of N-allylguanidines provide access to cyclic guanidine structures. nih.gov Furthermore, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines presents an operationally simple and rapid method for producing trisubstituted N-aryl guanidines. organic-chemistry.org While not explicitly detailed for this compound, these catalytic approaches represent a significant methodological advancement for aryl guanidines in general.

Another innovative approach involves a modified Ullmann reaction, which utilizes p-methoxybenzyl (PMB) guanidine as a guanidinylation agent to synthesize various aryl and heteroaryl guanidines in good yields. organic-chemistry.org Iron trichloride (B1173362) has also been employed as a catalyst for the guanylation of aroylthioureas, offering a low-cost and environmentally friendly option. rsc.org These modern catalytic methods hold promise for the efficient and scalable synthesis of this compound and its analogs, facilitating further biological evaluation.

A specific example of a synthetic route involving a trifluoromethylphenyl moiety is the synthesis of (10-(3-carbamimidoylguanidino)decyl)tris(4-(trifluoromethyl)phenyl)phosphonium bromide. This multi-step synthesis involves the reaction of tris(4-trifluoromethyl)phosphine with N-(10-bromodecyl)phthalimide, followed by deprotection and subsequent reaction with N-[amino(methylsulfanyl)methylidene)guanidine hydroiodide to form the guanidine group. nih.gov This highlights a practical, albeit complex, pathway to incorporating the trifluoromethylphenyl group into a larger guanidine-containing molecule.

Table 1: Comparison of Synthetic Methodologies for Aryl Guanidines

Methodology Catalyst/Reagent Advantages Disadvantages
Traditional Methods Cyanamides, Carbodiimides Readily available starting materials Often require harsh conditions, stoichiometric reagents
Transition-Metal Catalysis Palladium, Copper, Silver High efficiency, milder conditions, broader substrate scope Catalyst cost and removal, ligand sensitivity
Modified Ullmann Reaction p-Methoxybenzyl (PMB) guanidine Good yields for aryl and heteroaryl guanidines May require specific protecting groups

| Iron Trichloride Catalysis | FeCl₃ | Low cost, environmentally benign | Substrate scope may be limited to aroylthioureas |

Exploration of New Therapeutic Applications

The guanidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities. researchgate.netmdpi.com The incorporation of a trifluoromethylphenyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making this compound and its derivatives attractive candidates for various therapeutic applications.

Anticancer Activity: Guanidine derivatives have shown considerable promise as anticancer agents. nih.gov Phenyl-guanidine compounds have been investigated for their potential in treating glioblastoma, demonstrating higher potency than the standard drug temozolomide (B1682018) in reducing cancer cell proliferation. researchgate.net The anticancer activity of guanidinium-functionalized amphiphilic random copolymers has also been explored, with their efficacy being dependent on the polymer's composition and hydrophobicity. nih.gov Furthermore, novel pyridazin-3(2H)-one-based guanidine derivatives have been synthesized and evaluated as potential DNA minor groove binders with anticancer properties. acs.orgacs.org While specific studies on this compound are limited, the broader class of trifluoromethyl-containing compounds is well-represented in anticancer drug development. nih.gov

Antimicrobial Activity: The guanidine functional group is a key feature in several antimicrobial agents. A series of benzyl (B1604629) and phenyl guanidine derivatives have been designed and shown to possess potent in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govmdpi.com Notably, derivatives containing a trifluoromethyl group have exhibited significant potency. For instance, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed excellent activity against both S. aureus and E. coli, while a 3-(4-trifluoromethyl)-benzyloxy derivative was highly potent against S. aureus. nih.gov N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have also been reported as effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov

Neurological Applications: Diarylguanidines have been investigated as ligands for the N-methyl-D-aspartate (NMDA) receptor ion channel, which is implicated in various neurodegenerative disorders. nih.gov The introduction of a trifluoromethylphenyl group has been explored in the development of prospective PET radioligands for the open channel of the NMDA receptor. nih.govresearchgate.net Additionally, certain guanidine derivatives have been synthesized as potential alpha2-adrenoceptor antagonists for the treatment of depression. nih.gov The sigma receptor is another target for guanidine compounds like 1,3-di(2-tolyl)guanidine, which has been shown to modulate opioid analgesia. wikipedia.org

Antiviral Potential: In silico studies have highlighted the potential of guanidine-containing compounds as multi-target antivirals, including against SARS-CoV-2. nih.govnih.gov The guanidine moiety's ability to form strong hydrogen bonds and its basicity are thought to contribute to its antiviral activity. nih.gov

Advanced In Vitro and In Vivo Models for Efficacy Assessment

The evaluation of the therapeutic efficacy of this compound and its derivatives necessitates the use of a range of sophisticated in vitro and in vivo models. These models are crucial for understanding the compound's mechanism of action, potency, and potential for clinical translation.

In Vitro Models:

Cell-Based Assays: For assessing anticancer activity, a panel of human cancer cell lines is typically employed. For instance, the NCI-60 human tumor cell line screen is a common platform for preliminary anticancer drug screening. nih.gov Specific cell lines relevant to the targeted cancer type, such as glioblastoma cell lines (e.g., C6 rat glioblastoma), are also used. researchgate.net The antiproliferative activity is often determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. openmedicinalchemistryjournal.com

Antimicrobial Susceptibility Testing: The antimicrobial efficacy is evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. This is typically done using broth microdilution or agar (B569324) dilution methods according to established protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI). nih.gov

Receptor Binding Assays: For neurological applications, radioligand binding assays are essential to determine the affinity and selectivity of the compound for its target receptor, such as the NMDA receptor. nih.gov Functional assays, like the [35S]GTPγS binding assay, can further characterize the compound as an agonist or antagonist. nih.gov

DNA Interaction Studies: To investigate the mechanism of action for potential anticancer agents, biophysical techniques such as UV-thermal denaturation, circular dichroism, and viscosity measurements are used to assess the compound's ability to bind to and interact with DNA. rsc.org

In Vivo Models:

Animal Models of Cancer: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to evaluate the in vivo antitumor efficacy of new compounds. conicet.gov.ar The effect of the compound on tumor growth and animal survival is monitored.

Animal Models for Neurological Disorders: In vivo microdialysis in rats can be used to assess the effect of a compound on neurotransmitter levels in specific brain regions, providing insights into its neuropharmacological profile. nih.gov

Pharmacokinetic Studies: Animal models are also crucial for determining the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME). These studies are vital for understanding the compound's bioavailability and for designing appropriate dosing regimens for further preclinical and clinical studies. mdpi.com

Table 2: Examples of In Vitro and In Vivo Models for Efficacy Assessment of Guanidine Derivatives

Therapeutic Area In Vitro Model In Vivo Model Key Parameters Measured
Oncology Human cancer cell lines (e.g., NCI-60 panel, glioblastoma cell lines) Xenograft mouse models Cell viability (IC₅₀), tumor growth inhibition, survival rate
Infectious Diseases Bacterial/fungal strains (e.g., S. aureus, E. coli) - Minimum Inhibitory Concentration (MIC)

| Neurology | Radioligand binding assays, functional receptor assays | Rat microdialysis | Receptor affinity (Ki), functional activity (agonist/antagonist), neurotransmitter levels |

Integration of Artificial Intelligence and Machine Learning in Drug Design for Guanidine Derivatives

Virtual Screening and Target Identification: AI and ML algorithms can be trained on large datasets of known compounds and their biological activities to perform high-throughput virtual screening of chemical libraries. mdpi.com This allows for the rapid identification of guanidine derivatives that are likely to bind to a specific therapeutic target. Furthermore, AI can aid in target identification by analyzing complex biological data to uncover novel proteins or pathways that can be modulated by guanidine-based compounds. nih.gov

De Novo Drug Design: Generative AI models can design entirely new guanidine derivatives with desired physicochemical and pharmacological properties. These models can learn the underlying patterns of chemical structures and generate novel molecules that are optimized for a specific biological target. This approach can lead to the discovery of compounds with improved efficacy and reduced side effects.

Predictive Modeling: ML models can be developed to predict various properties of guanidine derivatives, including their bioactivity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.gov For instance, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be built to correlate the chemical structure of guanidine compounds with their biological activity and physicochemical properties. acs.org These predictive models can help prioritize the most promising candidates for synthesis and experimental testing, thereby reducing the time and cost of drug development.

Mechanism of Action Studies: Computational methods, such as density functional theory (DFT), can be used to investigate the reaction mechanisms and stereochemistry of guanidine-catalyzed reactions. rsc.org This can provide valuable insights into the mode of action of guanidine derivatives at the molecular level and guide the design of more effective compounds.

Investigation of Multi-target Activity and Polypharmacology

The concept of "one drug, one target" has been a dominant paradigm in drug discovery for many years. However, it is increasingly recognized that many diseases are complex and involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is now seen as a desirable attribute for treating such complex diseases. The guanidine scaffold, with its unique physicochemical properties, is well-suited for the design of multi-target ligands. nih.gov

Guanidine derivatives have been shown to exhibit activity at a range of different receptors and enzymes. For example, a simple structural modification of guanidine-based histamine (B1213489) H3 receptor antagonists led to the discovery of potent muscarinic M2 and M4 receptor antagonists. nih.gov This demonstrates the potential for "scaffold hopping" and the development of guanidine derivatives with tailored polypharmacological profiles.

In silico investigations have also suggested that guanidine-containing compounds can act as multi-target agents against viral proteins. nih.govnih.gov A virtual screening of guanidine-containing drugs against SARS-CoV-2 revealed potential interactions with multiple viral and host targets, including the RNA-dependent RNA polymerase (RdRp), main protease (Mpro), spike glycoprotein (B1211001), and human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov

The exploration of the polypharmacology of this compound and its analogs could lead to the development of novel therapeutics for complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. By intentionally designing compounds that modulate multiple targets, it may be possible to achieve synergistic therapeutic effects and overcome drug resistance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.